REACTION_CXSMILES
|
[F:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[NH:4][C:5]([O:7][CH3:8])=[O:6].[C:13](O)([CH3:16])([CH3:15])[CH3:14].CCCCCC>S(=O)(=O)(O)O>[C:13]([C:11]1[CH:10]=[CH:9][C:3]([NH:4][C:5]([O:7][CH3:8])=[O:6])=[C:2]([F:1])[CH:12]=1)([CH3:16])([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
FC1=C(NC(=O)OC)C=CC=C1
|
Name
|
|
Quantity
|
206 g
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
72.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
530 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to prepare a solution
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the reaction solution was vigorously stirred at the same temperature for one hr
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the reaction solution was vigorously stirred at the same temperature for one hr
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
over a period of 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
After the completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the reaction solution was vigorously stirred at the same temperature for one hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
for separation of the mixture into a sulfuric acid layer
|
Type
|
ADDITION
|
Details
|
n-Hexane (530 mL) was again added to the sulfuric acid layer
|
Type
|
EXTRACTION
|
Details
|
extraction
|
Type
|
CUSTOM
|
Details
|
for separation of an organic layer
|
Type
|
CUSTOM
|
Details
|
The organic layers thus obtained
|
Type
|
WASH
|
Details
|
the combined organic layer was washed with water and saturated brine in that order
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed from the organic layer by distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC(=C(NC(=O)OC)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 307 g | |
YIELD: CALCULATEDPERCENTYIELD | 158.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |